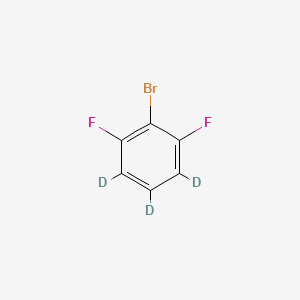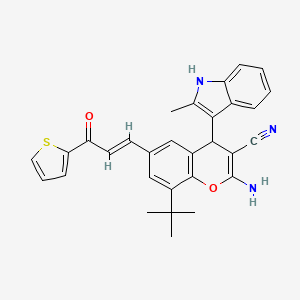
DNA relaxation-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DNA relaxation-IN-1 is a compound used in biochemical and biophysical studies to investigate the intercalation of small molecules into DNA. This compound is particularly useful in assays involving DNA topoisomerase I, an enzyme that facilitates the relaxation of supercoiled DNA by inducing transient single-strand breaks. The study of this compound provides insights into the mechanisms of DNA manipulation and the interactions between DNA and various small molecules .
Preparation Methods
The preparation of DNA relaxation-IN-1 involves several synthetic routes and reaction conditions. One common method includes the use of topoisomerase I-mediated DNA relaxation assays. These assays typically involve the use of a supercoiled plasmid to mimic the topological constraints of genomic DNA. The reaction conditions often require the presence of divalent cations such as magnesium ions (Mg²⁺) and ATP .
Chemical Reactions Analysis
DNA relaxation-IN-1 undergoes various chemical reactions, including intercalation, oxidation, and reduction. The intercalation process involves the insertion of the compound between two consecutive base pairs of DNA, leading to an increase in the length of the DNA and an unwinding of the DNA helix . Common reagents used in these reactions include ethidium bromide for staining and visualization, and various buffers to maintain the pH and ionic strength of the reaction environment . Major products formed from these reactions include relaxed DNA and DNA-topoisomerase complexes .
Scientific Research Applications
DNA relaxation-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the intercalation of small molecules into DNA and to investigate the binding properties of various drugs. In biology, it helps in understanding the mechanisms of DNA replication, repair, and transcription. In medicine, this compound is used to explore the interactions between DNA and anticancer agents, providing insights into the development of new therapeutic drugs . Additionally, it is used in industrial applications to study the effects of various compounds on DNA structure and function .
Mechanism of Action
The mechanism of action of DNA relaxation-IN-1 involves its interaction with DNA topoisomerase I. The compound intercalates between the base pairs of DNA, causing the DNA helix to unwind. Topoisomerase I then induces a transient single-strand break in the DNA, allowing the DNA to relax and relieve the topological stress. This process is essential for various cellular functions, including DNA replication and transcription . The molecular targets of this compound include the DNA helix and the topoisomerase I enzyme .
Comparison with Similar Compounds
DNA relaxation-IN-1 is unique in its ability to efficiently intercalate into DNA and facilitate the relaxation of supercoiled DNA. Similar compounds include various topoisomerase inhibitors such as camptothecin, topotecan, and irinotecan . These compounds also target DNA topoisomerase I but differ in their chemical structures and specific binding properties. This compound is particularly noted for its robust performance in DNA relaxation assays and its ability to provide detailed insights into DNA-drug interactions .
Properties
Molecular Formula |
C30H27N3O2S |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
2-amino-8-tert-butyl-4-(2-methyl-1H-indol-3-yl)-6-[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C30H27N3O2S/c1-17-26(19-8-5-6-9-23(19)33-17)27-20-14-18(11-12-24(34)25-10-7-13-36-25)15-22(30(2,3)4)28(20)35-29(32)21(27)16-31/h5-15,27,33H,32H2,1-4H3/b12-11+ |
InChI Key |
XAAIDHPZKXBLMF-VAWYXSNFSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)C3C4=C(C(=CC(=C4)/C=C/C(=O)C5=CC=CS5)C(C)(C)C)OC(=C3C#N)N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3C4=C(C(=CC(=C4)C=CC(=O)C5=CC=CS5)C(C)(C)C)OC(=C3C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


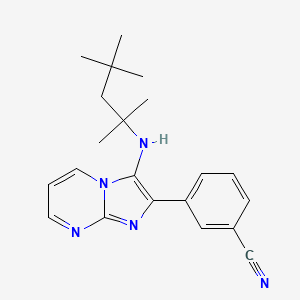
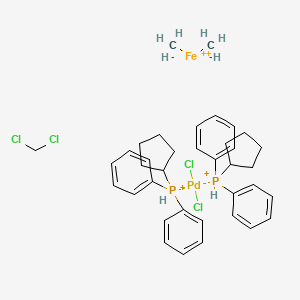
![N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3,3-difluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15138895.png)
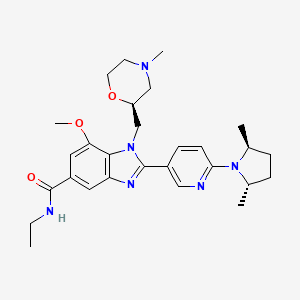
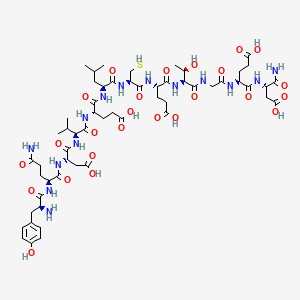
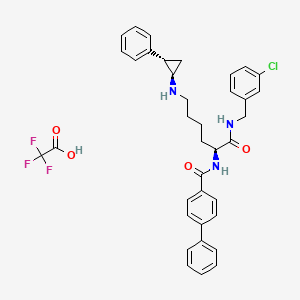
![(1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol](/img/structure/B15138908.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B15138909.png)
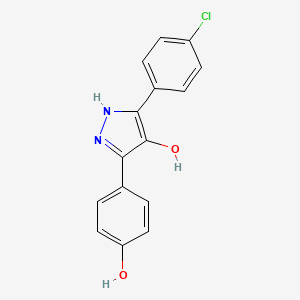
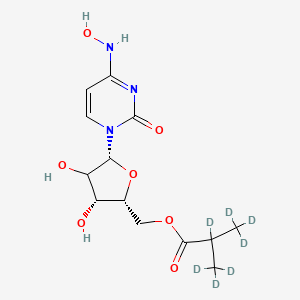
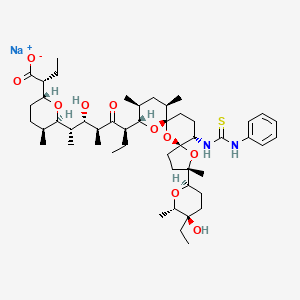
![2-[(E,3E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B15138936.png)
